molecular formula C₁₀H₈ClN₃O₂ B1164383 7-Dechloro-3-hydroxy Anagrelide

7-Dechloro-3-hydroxy Anagrelide

カタログ番号: B1164383
分子量: 237.64
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-Dechloro-3-hydroxy Anagrelide is a characterized impurity and metabolite of Anagrelide, a platelet-reducing agent used in the therapy of essential thrombocythemia and other myeloproliferative disorders. Anagrelide itself functions by inhibiting the maturation of megakaryocytes, the precursor cells responsible for platelet production, thereby reducing elevated platelet counts in the blood . The formation of specific impurities like this compound can occur during the multi-step chemical synthesis of the drug, which involves processes such as quinazolinone ring formation, nitration, and reduction, or from subsequent degradation under oxidative or hydrolytic stress . The 3-hydroxy metabolite of Anagrelide is known to be pharmacologically active, exhibiting platelet-lowering effects similar to the parent drug, and possesses significantly greater potency as an inhibitor of phosphodiesterase 3 (PDE3) . This makes the study of such related compounds crucial for a comprehensive understanding of the drug's overall activity and metabolic profile. In pharmaceutical development, rigorous control of impurities is mandated by ICH Q3A/B, USP, and EP guidelines to ensure drug safety and quality . This product is intended for use as a reference standard in analytical research applications, including method development, validation, and stability studies. Common techniques for the identification and quantification of this impurity include High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) . This compound is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

特性

分子式

C₁₀H₈ClN₃O₂

分子量

237.64

同義語

6-Chloro-3-hydroxy-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one; 

製品の起源

United States

Chemical Synthesis and Structural Investigations

Synthetic Methodologies for 7-Dechloro-3-hydroxy Anagrelide (B1667380)

While a direct, single-step synthesis for 7-Dechloro-3-hydroxy Anagrelide is not extensively detailed in publicly available literature, its preparation can be inferred from the established synthesis of Anagrelide and its hydroxylated metabolite, 3-hydroxyanagrelide. The synthesis of the closely related 6,7-dichloro-3-hydroxy-1,5-dihydroimidazo[2,1-b]quinazolin-2-one (3-hydroxyanagrelide) has been successfully achieved, providing a foundational methodology. researchgate.net

The general approach to synthesizing the core Anagrelide structure involves several key steps. A common starting material is a substituted benzaldehyde (B42025), such as 2,3-dichloro-6-nitrobenzaldehyde, which undergoes reductive amination with a glycine (B1666218) ester. google.com The resulting intermediate is then subjected to reduction of the nitro group, typically through catalytic hydrogenation or with reagents like stannous chloride, to yield an aniline (B41778) derivative. google.comnewdrugapprovals.org This is followed by cyclization with cyanogen (B1215507) bromide to form the iminoquinazoline intermediate. newdrugapprovals.orggoogle.com A final intramolecular cyclization, often facilitated by a base like triethylamine, yields the tricyclic imidazoquinazoline core of Anagrelide. google.comgoogle.com

To produce this compound, this pathway would likely be modified. The synthesis would commence with a 2-chloro-6-nitrobenzaldehyde (B1583853) derivative, lacking the chlorine atom at the position that corresponds to the 7-position in the final product. The introduction of the 3-hydroxy group is a more complex step. One potential strategy involves the direct hydroxylation of a suitable precursor, or the use of a starting material that already contains a protected hydroxyl group that can be deprotected in the final stages of the synthesis. The synthesis of novel (S)-3-substituted imidazo[2,l-b]quinazoline-2-ones has been explored through a tandem reaction of substituted (S)-3-amino-4-aminomethylbenzoates and cyanogen bromide, which could offer an alternative route. researchgate.net

Approaches for the Synthesis of Analogues and Derivatives for Research

The synthesis of analogues and derivatives of Anagrelide is crucial for structure-activity relationship (SAR) studies and for developing a more profound understanding of its biological targets. Research in this area has led to the preparation of various related compounds. google.com These synthetic efforts often involve modifications at several key positions of the Anagrelide molecule.

For instance, variations in the substitution pattern of the benzene (B151609) ring can be achieved by using different starting benzaldehyde derivatives. This allows for the introduction or removal of various functional groups, which can significantly impact the compound's properties. The synthesis of analogues with modifications to the imidazo-quinazoline ring system has also been explored to investigate the importance of this heterocyclic core for its activity.

Furthermore, the development of "green" synthetic pathways for related structures, such as (R)-3-hydroxy-decanoic acid, highlights a growing trend towards more environmentally friendly chemical processes. frontiersin.org These approaches often utilize biocatalysis and renewable starting materials, which could be adapted for the synthesis of Anagrelide analogues in the future.

Isomeric Forms and Stability in Aqueous Research Environments

The stability and potential for isomerization of this compound in aqueous environments are critical considerations for in vitro research. Based on studies of the closely related 3-hydroxyanagrelide, it is expected that the 7-dechloro derivative would exhibit similar behavior. researchgate.net

In an aqueous buffer at a physiological pH of 7.4, 3-hydroxyanagrelide is known to exist in equilibrium with an isomeric form, 6,7-dichloro-1-hydroxy-3,5-dihydroimidazo[1,2-alpha]-quinazolin-2-one. researchgate.net This equilibrium suggests a dynamic state where both isomers are present, with 3-hydroxyanagrelide being the predominant species. researchgate.net Additionally, hydrolysis can occur, leading to the formation of a corresponding 2-amino-dichloro-dihydroquinazoline derivative. researchgate.net

The rate of these transformations is a key factor in experimental design. For 3-hydroxyanagrelide, the half-life in a pH 7.4 buffer is approximately 40 hours, indicating that the compound is sufficiently stable for most in vitro assays. researchgate.net It is reasonable to assume that this compound would have a comparable stability profile, though empirical verification is necessary. The formation of the hydrochloride salt of the parent compound, Anagrelide, can be complicated by acid hydrolysis of the lactam ring, especially under reflux conditions. google.comgoogle.com

Table 1: Stability Characteristics of Related Anagrelide Compounds

CompoundConditionsObservationReference
3-hydroxyanagrelidepH 7.4 aqueous bufferEquilibrates with an isomer and undergoes hydrolysis. Half-life of approximately 40 hours. researchgate.net
AnagrelideRefluxing methanol (B129727)/HClAcid hydrolysis of the lactam ring can occur, reducing the yield of the hydrochloride salt. google.comgoogle.com

This table is generated based on data for closely related compounds and is intended to be illustrative of the expected properties of this compound.

Structural Confirmation Techniques for Research Applications

The definitive structural confirmation of this compound relies on a combination of modern analytical techniques. These methods are essential to verify the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the molecular structure. The chemical shifts, coupling constants, and integration of the proton signals in the ¹H NMR spectrum would confirm the arrangement of protons on the aromatic and heterocyclic rings. The absence of a signal corresponding to a proton at the 7-position and the presence of a signal for the hydroxyl group at the 3-position would be key indicators. ¹³C NMR would provide information on the carbon skeleton of the molecule.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight of the compound, which can confirm its elemental composition. Tandem mass spectrometry (MS/MS) can provide further structural information by analyzing the fragmentation pattern of the molecule.

High-Performance Liquid Chromatography (HPLC): HPLC is a standard technique for assessing the purity of the compound. By using a suitable column and mobile phase, it is possible to separate the target compound from any starting materials, byproducts, or degradation products. The purity is typically determined by the area percentage of the main peak in the chromatogram. An HPLC method with a purity of approximately 99.8% has been reported for Anagrelide base. google.com

Table 2: Analytical Techniques for Structural Confirmation

TechniquePurposeExpected Outcome for this compound
¹H NMRElucidation of proton arrangementSignals confirming the 6-chloro-substituted aromatic ring and the 3-hydroxy-imidazoquinazoline core.
¹³C NMRDetermination of the carbon skeletonCarbon signals consistent with the proposed structure.
HRMSConfirmation of elemental compositionA molecular ion peak corresponding to the exact mass of C₁₀H₈ClN₃O₂.
HPLCPurity assessmentA single major peak indicating a high degree of purity.

This table outlines the standard analytical methods and their expected utility in the structural confirmation of this compound.

Biochemical and Molecular Mechanisms of Action

Phosphodiesterase Type 3 (PDE3) Inhibition

Comparative Potency of 7-Dechloro-3-hydroxy Anagrelide (B1667380) versus Anagrelide and Other PDE3 Inhibitors

7-Dechloro-3-hydroxy Anagrelide has been identified as a potent inhibitor of phosphodiesterase type 3 (PDE3), an enzyme crucial in regulating intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). acs.org Notably, this active metabolite demonstrates significantly greater potency in inhibiting platelet cAMP PDE compared to its parent compound, Anagrelide. acs.org In fact, research indicates that this compound is almost 40 times more potent as a PDE inhibitor than Anagrelide, with respective IC50 values of 0.9 nM and 32 nM. acs.org

Table 1: Comparative PDE3A Inhibition

Compound IC50 (nM)
This compound 0.9 acs.org
Anagrelide 32 acs.org
OPC-33540 0.32 nih.gov
OPC-33509 100 nih.gov

| DNMDP (racemate) | 25 nih.gov |

Evaluation of PDE3 Inhibition as the Primary Mechanism for Megakaryocyte Effects

While the potent PDE3 inhibition by Anagrelide and its metabolites is well-established, whether this is the sole or primary mechanism for its effects on megakaryocyte development and platelet reduction remains a subject of investigation. acs.org Some evidence suggests that the effects on megakaryopoiesis might be independent of PDE3 inhibition. acs.org For instance, while Anagrelide was shown to phosphorylate the cAMP-substrate VASP, pharmacological inhibitors of the cAMP pathway did not reverse the Anagrelide-induced suppression of megakaryopoiesis. acs.org

However, the primary therapeutic effect of Anagrelide at clinical concentrations is observed in the post-mitotic phase of megakaryocyte development, leading to a reduction in platelet production by decreasing the size and ploidy of megakaryocytes. haematologica.org This effect on megakaryocyte maturation is a key contributor to its platelet-lowering action. nih.gov

Regulation of Megakaryocytopoiesis at the Cellular Level

Effects on Megakaryocyte Maturation and Development in vitro

In vitro studies have consistently demonstrated that Anagrelide and its metabolites interfere with the maturation of megakaryocytes. nih.govnih.gov Anagrelide has been shown to inhibit megakaryocytopoiesis in vitro with an EC50 value of 27 nM, a potency comparable to its active metabolite, this compound, which has an EC50 of 48 nM. acs.org This interference with maturation is considered the primary mechanism for the reduction in platelet counts. nih.gov

Studies using immortalized megakaryocyte progenitor cell lines (imMKCL) derived from human induced pluripotent stem cells have further elucidated the molecular mechanisms. Treatment with Anagrelide resulted in a significant decrease in the number of mature platelets, identified by the expression of CD41 and CD42b. haematologica.org This was accompanied by the suppression of genes associated with megakaryopoiesis and platelet formation, an effect mediated through the regulation of the cell cycle rather than apoptosis. haematologica.org

Impact on Megakaryocyte Ploidy and Cell Size

A key aspect of Anagrelide's effect on megakaryocyte maturation is its impact on cellular ploidy and size. Anagrelide treatment leads to an arrest of maturation at lower ploidy stages, resulting in a predominance of megakaryocyte precursors. nih.gov This leads to a decrease in the size and volume of megakaryocytes. nih.govnih.gov In patients with essential thrombocythemia, Anagrelide therapy has been shown to reduce megakaryocyte diameter and normalize the modal ploidy. nih.gov This reduction in megakaryocyte mass directly correlates with the observed decrease in platelet count. nih.gov

Table 2: Effects of Anagrelide on Megakaryocyte Characteristics in Essential Thrombocythemia

Characteristic Pre-Anagrelide Treatment Post-Anagrelide Treatment
Megakaryocyte Diameter 46 μm nih.gov 40 μm nih.gov
Modal Ploidy 32N nih.gov 16N nih.gov

| Megakaryocyte Mass | Increased 3.7-fold vs. control nih.gov | Reduced by 60% nih.gov |

Selective Influence on Hematopoietic Lineages (e.g., CD34+ progenitor cells)

The therapeutic efficacy of Anagrelide and its active metabolite, 3-hydroxy anagrelide, stems from their remarkable selectivity in targeting the megakaryocytic lineage, which is responsible for producing platelets. This selectivity has been demonstrated in studies using human hematopoietic progenitor cells, specifically CD34+ cells, which are primitive, multipotent cells capable of differentiating into all blood cell types. researchgate.netnih.gov

Research comparing the effects of Anagrelide with other cytoreductive agents, such as hydroxycarbamide, highlights this specificity. While both drugs inhibit thrombopoietin-induced megakaryocytopoiesis (the process of megakaryocyte development), they do so through different mechanisms and with differing selectivity. researchgate.net Anagrelide and its active metabolite primarily act on the later stages of megakaryocyte differentiation and maturation, rather than inhibiting the proliferation of early progenitor cells. researchgate.netnih.gov In studies using CD34+ progenitor cells, Anagrelide and its metabolite BCH24426 potently inhibited the development of megakaryocytes with IC₅₀ values of 26 nM and 44 nM, respectively. nih.gov Crucially, at concentrations that effectively halted megakaryocyte development, these compounds did not affect the differentiation of cells into erythroid (red blood cell) or myelomonocytic (white blood cell) lineages. researchgate.netnih.gov

This is in stark contrast to less selective agents like hydroxycarbamide, which not only abrogates megakaryocytopoiesis but also inhibits the expansion of CD34+ cells and suppresses erythroid and myelomonocytic cell growth. researchgate.net The selective action of Anagrelide and its metabolite ensures that the platelet-lowering effect is achieved with minimal impact on other essential blood cell lines, a key attribute of its mechanism. nih.govnih.gov

Table 1: Comparative Effects on Hematopoietic Lineages
CompoundTarget Lineage/ProcessObserved EffectPotency (IC₅₀)Source
AnagrelideMegakaryocytopoiesisPotent inhibition of differentiation~26 nM researchgate.netnih.gov
3-hydroxy anagrelide (BCH24426)MegakaryocytopoiesisPotent inhibition of differentiation~44 nM nih.gov
AnagrelideErythroid DifferentiationNo significant effectN/A researchgate.netnih.gov
AnagrelideMyelomonocytic DifferentiationNo significant effectN/A researchgate.netnih.gov
HydroxycarbamideMegakaryocytopoiesisInhibition of proliferation~30 µM researchgate.net
HydroxycarbamideCD34+ Cell ExpansionInhibitionN/A researchgate.net

Exploration of Downstream Molecular Signaling Pathways

The molecular mechanisms underpinning the selective inhibition of megakaryocytopoiesis are complex and involve at least two distinct downstream signaling pathways. These actions appear to be largely independent of the compound's well-known inhibitory effect on phosphodiesterase III (PDEIII). nih.govnih.gov

One major pathway involves the suppression of key transcription factors essential for megakaryocyte development. Studies have shown that during thrombopoietin-induced differentiation of hematopoietic cells, Anagrelide reduces the mRNA expression of GATA-1 and its critical cofactor, Friend of GATA-1 (FOG-1). nih.govasco.org GATA-1 is a master regulator required for the maturation of both megakaryocytic and erythroid lineages. nih.gov Anagrelide's effect is highly specific, as it does not suppress the rise in GATA-1 and FOG-1 expression during erythropoietin-stimulated erythroid differentiation. nih.gov This suggests the drug's interference is context-specific to the megakaryocytic lineage. Furthermore, this action does not involve the inhibition of early signaling events mediated by the thrombopoietin receptor (MPL), such as the phosphorylation of JAK2, STAT3, ERK1/2, or AKT. nih.gov

A second, more recently elucidated pathway involves a novel "molecular glue" mechanism. Research indicates that Anagrelide and its analogs can bind to the enzyme PDE3A, inducing a conformational change that promotes the formation of a stable ternary complex with another protein, Schlafen 12 (SLFN12). acs.orgnih.govresearchgate.net The formation of this PDE3A-SLFN12 complex activates the latent ribonuclease (RNase) activity of SLFN12. nih.govaacrjournals.org Activated SLFN12 then proceeds to cleave specific transfer RNAs (tRNAs), leading to ribosome stalling, the inhibition of global protein synthesis, and ultimately, cell cycle arrest or apoptosis. nih.govaacrjournals.orgnih.gov This cytotoxic effect is contingent on the co-expression of both PDE3A and SLFN12, providing a potential basis for the compound's cellular specificity. nih.gov Gene profiling studies have shown this pathway leads to the upregulation of apoptosis-related genes like caspases 3, 8, and 9, and the downregulation of pro-survival factors such as Cyclin D1 and Bcl-2. nih.gov

Table 2: Downstream Molecular Signaling Pathways
PathwayKey Proteins InvolvedMechanism of ActionBiological OutcomeSource
Transcription Factor SuppressionGATA-1, FOG-1Reduces mRNA expression of GATA-1 and FOG-1 during megakaryocytic differentiation.Inhibition of megakaryocyte maturation. nih.govasco.org
Molecular Glue InductionPDE3A, SLFN12Anagrelide binds PDE3A, inducing and stabilizing a complex with SLFN12, which activates the RNase function of SLFN12.tRNA degradation, inhibition of protein synthesis, leading to cell cycle arrest or apoptosis. acs.orgnih.govaacrjournals.orgnih.gov

Pharmacokinetic and Metabolic Research Investigations

Elucidation of Metabolic Pathway from Anagrelide (B1667380), including Cytochrome P450 1A2 Involvement

Anagrelide undergoes extensive metabolism primarily in the liver to form its major active metabolite, 6,7-dichloro-3-hydroxy-1,5-dihydroimidazo[2,1-b]quinazolin-2-one (also known as 3-hydroxy Anagrelide or BCH24426). drugbank.comnih.gov This transformation is catalyzed by the cytochrome P450 enzyme CYP1A2. drugbank.commims.com Following its formation, 3-hydroxy Anagrelide is further metabolized, also by CYP1A2, into an inactive metabolite, 2-amino-5,6-dichloro-3,4-dihydroquinazoline (B129193) (RL603). drugbank.comfda.gov

The metabolic cascade is rapid, with less than 1% of an administered dose of Anagrelide being excreted unchanged in the urine. drugbank.commims.com Urinary excretion of the metabolites is the main route of elimination, with approximately 3% of the dose recovered as 3-hydroxy Anagrelide and 16-20% as the inactive RL603. drugbank.commims.comfda.gov The CYP1A2 enzyme is a major contributor to the oxidative metabolism of about 10-15% of all clinically used drugs and its activity can be highly variable among individuals due to genetic and environmental factors. frontiersin.orgnih.gov This variability can potentially influence the clearance of Anagrelide and the formation of 3-hydroxy Anagrelide. hres.ca

Comparative Analysis of Systemic Exposure and Elimination Kinetics in Pre-clinical Models

Pharmacokinetic studies in pre-clinical models and clinical settings have been essential in characterizing the systemic exposure and elimination of Anagrelide and 3-hydroxy Anagrelide. The plasma half-life (t½) of Anagrelide is approximately 1.5 hours, while its active metabolite, 3-hydroxy Anagrelide, has a slightly longer half-life of about 2.5 hours. drugbank.commims.comfda.gov

Studies comparing different age groups have revealed differences in metabolic handling. In elderly patients (65-75 years), the maximum plasma concentration (Cmax) and area under the curve (AUC) for Anagrelide were higher than in younger adults (22-50 years). fda.govfda.gov Conversely, the Cmax and AUC for 3-hydroxy Anagrelide were lower in the elderly population, suggesting age-related changes in the metabolic conversion of the parent drug. fda.govfda.govnih.gov

In a pre-clinical study using Sprague-Dawley rats, a subcutaneous (SC) formulation of Anagrelide resulted in a significantly extended plasma exposure compared to oral administration. nih.gov After a single SC injection, Anagrelide was detectable in plasma for up to 56 days, and its metabolites, including 3-hydroxy Anagrelide, were detected for up to 30 days, demonstrating a slow-release profile. nih.gov This contrasts sharply with oral administration, where the metabolites are typically nearly undetectable within 24 hours. nih.gov It has also been noted that metabolic pathways can show qualitative similarities between animals and humans, but quantitative differences exist. For instance, the major human metabolite RL603 is found at much lower levels in animal species like rats, dogs, and monkeys. tga.gov.au

CompoundPopulation / ModelCmax (Dose-Normalized)AUC (Dose-Normalized)Half-life (t½)Source
Anagrelide Young Adults (18-50 yrs)2.66 ng/mL6.4 ng·h/mL~1.3 h nih.gov
Elderly Adults (≥65 yrs)3.63 ng/mL10.3 ng·h/mL~1.3 h nih.gov
3-hydroxy Anagrelide Young Adults (18-50 yrs)7.26 ng/mL27.6 ng·h/mL2.7 h nih.gov
Elderly Adults (≥65 yrs)4.19 ng/mL17.4 ng·h/mL3.5 h nih.gov

This interactive table summarizes key pharmacokinetic parameters. All values are dose-normalized to 1 mg BID for comparison.

Analytical Methodologies for Research and Impurity Profiling

Development and Validation of Chromatographic Techniques for Quantification in Research Samples

The accurate quantification of 7-Dechloro-3-hydroxy Anagrelide (B1667380) in research samples necessitates the development and validation of sensitive and specific chromatographic methods. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the primary techniques utilized for this purpose.

High-Performance Liquid Chromatography (HPLC) Methods

Reverse-phase HPLC (RP-HPLC) methods are widely developed and validated for the determination of Anagrelide and its impurities, including 7-Dechloro-3-hydroxy Anagrelide. These methods are essential for ensuring the quality and purity of Anagrelide in bulk drug and pharmaceutical dosage forms. researchgate.nettandfonline.compharmascholars.com

Several studies have focused on creating stability-indicating HPLC methods that can separate Anagrelide from its degradation products and process-related impurities. nih.govresearchgate.netijpba.info These methods are validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, precision, accuracy, and robustness. nih.govresearchgate.net

A typical HPLC method for analyzing Anagrelide and its related substances involves a C8 or C18 column. researchgate.netijpba.info The mobile phase often consists of a mixture of a phosphate (B84403) buffer (with pH adjusted to be acidic, e.g., 3.0 or 4.1) and an organic solvent like acetonitrile (B52724) and/or methanol (B129727). researchgate.netnih.govijpba.info Detection is commonly performed using a UV detector at wavelengths such as 251 nm, 254 nm, or 258 nm. nih.govresearchgate.netijpba.info

The following table summarizes the key parameters from a selection of validated HPLC methods for Anagrelide and its impurities:

ParameterMethod 1 nih.govMethod 2 researchgate.netMethod 3 researchgate.net
Column Inertsil C18 (250 mm x 4.6 mm, 5 µm)Waters Nova Pack C18 (250 mm x 4.6 mm, 4 µm)Symmetry C8 (250 mm x 4.6 mm, 3.0 µm)
Mobile Phase Gradient with Solution A (phosphate buffer pH 3.0:methanol:acetonitrile) and Solution B (buffer:acetonitrile)Isocratic with Mobile Phase A (phosphate buffer pH 4.4) and Mobile Phase B (acetonitrile:methanol:buffer)Mobile Phase A (phosphate buffer pH 4.1) and Mobile Phase B (acetonitrile:methanol:buffer)
Flow Rate 1.0 mL/min1.0 mL/min0.8 mL/min
Detection Wavelength 251 nm254 nm254 nm
Column Temperature 40°C35°C40°C

These methods demonstrate good linearity, with correlation coefficients (R²) often exceeding 0.99. researchgate.netnih.gov The precision, measured by the relative standard deviation (RSD), is consistently low, and accuracy, determined by recovery studies, is typically within the acceptable range of 95% to 105%. researchgate.nettandfonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

For more sensitive and selective quantification, particularly in biological matrices, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) methods are employed. nih.govresearchgate.net These techniques offer lower limits of detection and quantification, which is crucial for pharmacokinetic studies. nih.govresearchgate.net

LC-MS/MS methods for Anagrelide and its metabolites often utilize a C18 column for chromatographic separation. researchgate.net The mobile phase typically consists of an organic solvent like methanol or acetonitrile mixed with an aqueous solution containing a modifier such as formic acid or ammonium (B1175870) acetate (B1210297) to enhance ionization. researchgate.net

A key advantage of LC-MS/MS is its high specificity, achieved through mass spectrometric detection. nih.gov This allows for the accurate measurement of analytes even in complex sample matrices. nih.gov Isotope-labeled internal standards are often used to improve the accuracy and precision of quantification by compensating for variations in sample preparation and instrument response. nih.gov

Stability-Indicating Methods for Research Compounds

Stability-indicating analytical methods are crucial for monitoring the degradation of drug substances under various environmental conditions. nih.gov For Anagrelide, these methods are developed to separate the active pharmaceutical ingredient (API) from any degradation products that may form, including this compound. researchgate.netnih.gov

Forced degradation studies are conducted by subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis, as per ICH guidelines. researchgate.netnih.gov The resulting degradation products are then analyzed to establish the degradation pathways and to demonstrate the specificity of the analytical method. nih.gov The ability of the method to resolve the parent drug peak from all degradant peaks is a key indicator of its stability-indicating nature. nih.govijpba.info

Detection and Characterization as a Degradation Product or Process Impurity

This compound has been identified as a potential impurity and degradation product of Anagrelide. researchgate.net Analytical methods, particularly HPLC and LC-MS, are instrumental in detecting and characterizing such impurities. researchgate.netpharmaffiliates.com The development of these methods is essential for impurity profiling in both the bulk drug and the final pharmaceutical product. researchgate.net

One study describes an impurity formed through the hydrolysis of Anagrelide, resulting in the substitution of the pyridine (B92270) group with a hydroxyl group. researchgate.net The presence of various impurities, including those formed during synthesis (process impurities) and degradation, necessitates the development of comprehensive analytical methods capable of separating and quantifying them. researchgate.netpharmaffiliates.com

Applications of Labeled Analogues (e.g., 13C3) in Research

Isotopically labeled analogues, such as this compound-13C3, serve as valuable tools in analytical research, particularly in quantitative LC-MS/MS studies. axios-research.com These labeled compounds are chemically identical to the analyte of interest but have a different mass due to the incorporation of stable isotopes like carbon-13 (¹³C). axios-research.comnih.gov

The primary application of labeled analogues is as internal standards in bioanalytical methods. cerilliant.comresearchgate.net By adding a known amount of the labeled standard to a sample, it is possible to accurately quantify the unlabeled analyte, as the internal standard compensates for any analyte loss during sample preparation and for variations in instrument response. cerilliant.comresearchgate.net This is especially critical for achieving high accuracy and precision in complex biological matrices where matrix effects can significantly impact the analytical results. researchgate.net The use of stable isotope-labeled internal standards is considered the gold standard for quantitative mass spectrometry. researchgate.net

Structure Activity Relationship Sar Studies

Influence of the 3-Hydroxy Moiety on Biological Activity and Potency

The introduction of a hydroxyl group at the 3-position of the anagrelide (B1667380) core structure has a profound impact on its biological activity. The primary active metabolite of anagrelide is 6,7-dichloro-3-hydroxy-1,5-dihydro-imidazo[2,1-b]quinazolin-2-one (also known as BCH24426), which is formed in the body after administration of the parent drug. nih.govresearchgate.net

Research indicates that this 3-hydroxy metabolite is a potent inhibitor of phosphodiesterase III (PDEIII), with a significantly higher potency than anagrelide itself. nih.gov Specifically, the IC₅₀ value of the 3-hydroxy metabolite for PDEIII inhibition is approximately 0.9 nM, whereas for anagrelide it is 36 nM, making the metabolite about 40 times more potent in this regard. nih.govresearchgate.net This enhanced PDEIII inhibition is thought to contribute to some of the cardiovascular side effects of anagrelide, such as increased heart rate and contractility. researchgate.net

Interestingly, while the 3-hydroxy metabolite is a more potent PDEIII inhibitor, both anagrelide and its 3-hydroxy derivative demonstrate comparable efficacy in inhibiting megakaryocyte development, which is the primary mechanism for their platelet-lowering effect. nih.gov Studies on human CD34+ hematopoietic progenitor cells have shown that both compounds potently inhibit the maturation of megakaryocytes with similar IC₅₀ values (26 ± 4 nM for anagrelide and 44 ± 6 nM for BCH24426). nih.gov This suggests that the platelet-lowering effect of anagrelide is not solely dependent on PDEIII inhibition and that the 3-hydroxy moiety, while crucial for enhanced PDEIII activity, does not confer a similar level of increased potency for the anti-megakaryocytopoietic effect. nih.gov

Furthermore, the presence of the 3-hydroxy group appears to be a key factor in the pharmacological profile of anagrelide analogs. The structurally related quazinone, which also possesses a methyl substituent at the 3-position, is also susceptible to hydroxylation at this position, and the resulting 3-hydroxy derivative retains its biological activity. acs.org

It has also been noted that the 7-position of the anagrelide scaffold plays a role in its activity. The absence of a substituent at the 7-position, as would be the case in a "7-dechloro" analog, has been shown to reduce cytotoxic potency in some studies of anagrelide derivatives. nih.gov

Table 1: Comparative Biological Activity of Anagrelide and its 3-Hydroxy Metabolite

CompoundPDEIII Inhibition (IC₅₀)Inhibition of Megakaryocyte Development (IC₅₀)
Anagrelide36 nM nih.gov26 ± 4 nM nih.gov
6,7-dichloro-3-hydroxy-anagrelide (BCH24426)0.9 nM nih.govacs.org44 ± 6 nM nih.gov

Rational Design and Synthesis of Novel Derivatives for Academic Exploration

The rational design and synthesis of novel anagrelide derivatives are driven by the need to develop agents with improved therapeutic profiles, such as enhanced efficacy, reduced side effects, and better selectivity. Academic exploration in this area often focuses on modifying the core anagrelide structure to understand the key determinants of its biological activity.

General strategies for the rational design of novel therapeutic agents often involve computational methods, such as the generation of 3D pharmacophores and quantitative structure-activity relationship (QSAR) studies. researchgate.net These approaches help in identifying key structural features responsible for biological activity and guide the synthesis of new derivatives with desired properties. For instance, the synthesis of novel imidazole (B134444) derivatives has been approached using green chemistry principles and microwave-assisted one-pot reactions to generate libraries of compounds for screening. nih.gov

In the context of anagrelide, the synthesis of derivatives often involves multi-step processes. The preparation of the core quinazoline (B50416) structure can be achieved through various synthetic routes, which may involve the cyclization of precursor molecules. newdrugapprovals.org For example, the synthesis of anagrelide itself can start from 2,3-dichlorotoluene (B105489) and proceed through several intermediates. newdrugapprovals.org The synthesis of specific derivatives, such as those with modifications at the 3- and 7-positions, would require the development of tailored synthetic strategies.

The design of novel derivatives for academic exploration might involve:

Modification of the 7-position: Given that the absence of a substituent at the 7-position can reduce cytotoxic potency, exploring a range of substituents at this position could lead to a better understanding of its role in the anti-megakaryocytopoietic activity. nih.gov

Analogs of the 3-hydroxy group: Synthesizing derivatives with different functional groups at the 3-position could help to dissect the structural requirements for PDEIII inhibition versus the effect on megakaryocyte maturation.

Hybrid molecules: Combining structural features of anagrelide with other pharmacophores is a strategy that has been used in the design of novel anticancer agents and could be applied to develop new platelet-lowering drugs. nih.gov

The synthesis of such novel derivatives would typically involve established methods of organic chemistry, potentially including palladium-catalyzed cross-coupling reactions for introducing aryl groups or other functional moieties. frontiersin.org The ultimate goal of this academic exploration is to generate new chemical entities with potentially superior therapeutic properties for the treatment of thrombocythemia and other related disorders.

Pre Clinical Research Applications and Models

In vitro Studies Utilizing Hematopoietic Progenitor Cells

The investigation of Anagrelide (B1667380) and its active metabolite, 3-hydroxy anagrelide, in in vitro cultures of hematopoietic progenitor cells has been crucial for understanding their mechanism of action. Studies utilizing CD34+ progenitor cells isolated from human umbilical cord blood have demonstrated that both the parent compound and its metabolite potently and selectively inhibit the development of megakaryocytes, the precursors to platelets. nih.govnih.gov

Research comparing the two compounds showed they both inhibit thrombopoietin-induced megakaryocytopoiesis in a dose-dependent manner. nih.govnih.gov While Anagrelide has an IC₅₀ (half-maximal inhibitory concentration) of approximately 26 nM for this process, its active metabolite, 3-hydroxy anagrelide, is similarly potent, with an IC₅₀ of about 44 nM. nih.gov This demonstrates that the metabolite contributes substantially to the clinical platelet-lowering effect.

Crucially, these studies highlight the selectivity of both compounds for the megakaryocytic lineage. nih.govnih.gov At concentrations that effectively stop megakaryocyte development, neither Anagrelide nor 3-hydroxy anagrelide affects the differentiation of erythroid (red blood cell) or myelomonocytic (white blood cell) lineages. nih.govnih.gov This specificity is a key finding from in vitro progenitor cell models. Furthermore, the primary mode of action identified in these systems is an inhibition of the differentiation and maturation process of megakaryocytes, rather than a general inhibition of cell proliferation. nih.govresearchgate.net Neither Anagrelide nor its metabolites impacted the early expansion of CD34+ cells stimulated by thrombopoietin. nih.gov

Table 1: Comparative Potency in Megakaryocyte Inhibition
CompoundIC₅₀ for Megakaryocyte Development (nM)Reference
Anagrelide26 ± 4 nih.gov
3-hydroxy anagrelide (BCH24426)44 ± 6 nih.gov

Investigation in Various Cell Culture Systems for Specific Effects

Beyond primary hematopoietic progenitors, the effects of Anagrelide and its metabolites have been explored in various specialized cell culture systems to dissect specific molecular actions. A significant finding is that the platelet-lowering effect appears to be independent of the compound's well-known activity as a phosphodiesterase III (PDE3) inhibitor. nih.gov Although the active metabolite, 3-hydroxy anagrelide, is a substantially more potent PDE3 inhibitor (IC₅₀ of 0.9 nM) compared to the parent drug (IC₅₀ of 36 nM), this activity does not correlate with their respective potencies in inhibiting megakaryocyte development. nih.govfda.gov Further studies showed that other potent PDE3 inhibitors had negligible effects on megakaryocytopoiesis. nih.gov

Recent research has utilized novel cell models, such as immortalized megakaryocyte progenitor cell lines (imMKCL) established from human induced pluripotent stem (iPS) cells. nih.gov These cells can be prompted to differentiate and generate functional platelets, providing a more physiologically relevant system. nih.gov Studies using imMKCL revealed that Anagrelide suppresses genes associated with megakaryopoiesis and platelet formation by regulating the cell cycle, not by inducing apoptosis (programmed cell death). nih.gov

Other cell lines have been used to explore different mechanisms. For instance, in HeLa cells engineered to express both PDE3A and the protein Schlafen 12 (SLFN12), Anagrelide induces cell death, suggesting a "molecular glue" mechanism where the drug stabilizes a complex between the two proteins. nih.gov This mechanism has also been implicated in gastrointestinal stromal tumor (GIST) cell lines, where Anagrelide can induce cytotoxicity and apoptosis at submicromolar concentrations in certain lines like GIST882. invivochem.com

Table 2: Effects of Anagrelide and its Metabolite in Different Cell Systems
Cell SystemCompound TestedObserved EffectReference
CD34+ Hematopoietic ProgenitorsAnagrelide & 3-hydroxy anagrelideSelective inhibition of megakaryocyte differentiation nih.gov
imMKCL (from human iPS cells)AnagrelideSuppression of megakaryopoiesis-related genes via cell cycle regulation nih.gov
HeLa cells (expressing PDE3A/SLFN12)AnagrelideInduction of cell death nih.gov
GIST Cell Lines (e.g., GIST882)AnagrelideCytotoxicity and apoptosis induction invivochem.com

Methodological Challenges in Developing Robust in vivo Animal Models for Specific Biological Actions

A significant hurdle in the preclinical study of Anagrelide and its metabolites is the difficulty in establishing robust in vivo animal models that accurately reflect the drug's specific biological actions in humans. The primary challenge is that the thrombocytopenic (platelet-lowering) effects of Anagrelide appear to be largely species-specific to humans. This has severely limited the ability of standard laboratory animal models to assess this key pharmacodynamic effect. This species-specificity may be due to intrinsic differences in the reactivity of platelets or variations in drug metabolism between species.

This lack of a responsive animal model makes it difficult to study the mechanism of action and the pharmacokinetics/pharmacodynamics relationship that would predict drug effects in humans. frontiersin.org For example, conventional studies have been hampered because many cell lines used are premature and cannot fully mature to generate platelets, a problem that newer human iPS cell-derived models are beginning to overcome for in vitro work. nih.gov

Furthermore, the pharmacokinetic properties of Anagrelide, such as its short half-life and rapid metabolism following oral administration, present challenges for maintaining effective concentrations in in vivo studies. nih.gov This may require frequent dosing or the development of novel formulations, such as subcutaneous slow-release depots, which have been explored in rodents to achieve more stable and extended drug exposure. nih.gov The general difficulty in ensuring that animal models, particularly mouse models, are translatable to human clinical situations is a persistent challenge in drug development, especially for cell-targeted therapies. cgtlive.com

Future Research Directions and Unresolved Questions

Comprehensive Elucidation of Cellular Targets Beyond PDE3 Inhibition

The primary mechanism of anagrelide (B1667380) and its main active metabolite, 3-hydroxy anagrelide, involves the inhibition of phosphodiesterase 3A (PDE3A). drugbank.comnih.govwikipedia.org However, studies suggest that the platelet-lowering effect may be independent of PDE3A inhibition. nih.govacs.org This indicates the existence of other cellular targets. For 7-Dechloro-3-hydroxy Anagrelide, a crucial first step is to screen it against a wide panel of kinases and other cellular enzymes to identify its primary and secondary targets. Recent discoveries have shown that anagrelide acts as a "molecular glue," stabilizing a complex between PDE3A and Schlafen 12 (SLFN12), which activates its RNase activity. nih.govacs.org Future studies must investigate whether this compound shares this molecular glue property and if the altered chemical structure affects the stability or activity of the PDE3A-SLFN12 complex.

Deeper Understanding of its Megakaryocyte-Specific Differentiation Effects

Anagrelide is known to selectively inhibit the maturation of megakaryocytes, the precursors to platelets. researchgate.netnih.govresearchgate.net It has been shown to reduce the expression of key transcription factors involved in megakaryopoiesis, such as GATA-1, FOG-1, FLI1, and TAL1. nih.govresearchgate.net Research on this compound should involve in-vitro studies using human CD34+ hematopoietic progenitor cells differentiated towards the megakaryocytic lineage. nih.govyoutube.com Gene expression profiling and proteomic analyses of cells treated with this specific compound would be essential to determine if its effect on megakaryocyte differentiation is more potent or selective compared to the parent drug and its dichlorinated metabolite. Comparing its impact on erythroid and myelomonocytic differentiation would further clarify its lineage specificity. nih.govresearchgate.net

Exploration of Novel Analogues with Tailored Pharmacological Profiles for Research Tool Development

The synthesis of this compound opens the door to creating a library of related analogues. newdrugapprovals.orggoogle.com By modifying other positions on the quinazoline (B50416) ring system of this mono-chloro scaffold, medicinal chemists can develop novel compounds. The goal would be to create research tools with tailored pharmacological profiles, for instance, separating the anti-megakaryopoietic effect from the PDE3-inhibitory cardiovascular effects. These new analogues would be invaluable for probing the specific pathways involved in platelet production without the confounding off-target effects.

Advancement of Analytical Techniques for Enhanced Resolution in Complex Biological Matrices

The study of this compound necessitates the development of highly sensitive and specific analytical methods. Current methods for anagrelide and its metabolites, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), provide a strong foundation. researchgate.netfda.govpharmacompass.comtandfonline.com However, a new method would need to be developed and validated specifically for the 7-dechloro variant to distinguish it from anagrelide and the 3-hydroxy dichlorinated metabolite within complex biological samples like plasma and bone marrow aspirates. tandfonline.com This would involve solid-phase extraction techniques followed by high-resolution mass spectrometry to accurately quantify its concentration and track its metabolic fate. researchgate.netpharmacompass.com

Investigation of Stereochemistry and its Impact on Biological Activity

The hydroxylation at the 3-position creates a chiral center, meaning this compound exists as two enantiomers (R and S forms). Research on other anagrelide analogues suggests that stereochemistry can significantly impact biological activity. For instance, the (R)-configuration of the hydroxyl group in the dichlorinated metabolite is hypothesized to form a stabilizing hydrogen bond with the PDE3A active site. nih.gov Therefore, future research must involve the chiral separation of the enantiomers of this compound. Each enantiomer should then be independently tested to determine if one is more active or selective in its effects on megakaryopoiesis and target inhibition.

Potential for Use as a Research Probe in Hematopoietic Research

A well-characterized this compound molecule, particularly if it demonstrates high potency and selectivity for a specific target in the megakaryopoiesis pathway, could become a valuable research probe. Its ability to selectively perturb platelet formation would allow researchers to dissect the intricate molecular signaling networks that govern hematopoietic stem cell differentiation into the megakaryocytic lineage. researchgate.net This could lead to the identification of novel drug targets for the treatment of both thrombocythemia (high platelets) and thrombocytopenia (low platelets).

Q & A

Basic: What is the primary pharmacological target of 7-Dechloro-3-hydroxy Anagrelide in megakaryocyte maturation, and how is this mechanism experimentally validated?

Answer:
The compound inhibits megakaryocyte maturation and proplatelet formation (PPF) by modulating phosphorylation of myosin light chain 2 (MLC2), which disrupts cytoskeletal dynamics. Experimental validation involves:

  • In vitro models : Cord blood-derived CD34+ cells cultured for 12–13 days, with exposure to 50 µM this compound to assess PPF inhibition via immunofluorescence and flow cytometry (CD61+CD42b+ markers) .
  • Dose-response assays : Dose-dependent inhibition of PPF (e.g., 50 µM reduces PPF to 1.47% vs. 4.8% control) with viability checks via Trypan blue exclusion .
  • Pathway analysis : Western blotting for phosphorylated MLC2 levels and rescue experiments using myosin II inhibitors (e.g., blebbistatin) to confirm mechanism specificity .

Advanced: How can researchers resolve contradictory data on dose-dependent cytotoxicity of this compound in megakaryocyte cultures?

Answer:
Contradictions arise from variations in exposure timing and cell maturity. Methodological solutions include:

  • Temporal stratification : Separating early-stage (days 1–12) and mature megakaryocyte (day 13+) treatments to isolate PPF-specific effects from maturation toxicity .
  • Viability normalization : Using paired t-tests (e.g., p = 0.0002 for PPF reduction at 50 µM) to statistically differentiate cytotoxic vs. mechanistic effects .
  • Alternative endpoints : Quantifying ploidy distribution (flow cytometry) and nuclear lobulation alongside PPF counts to distinguish apoptosis from functional inhibition .

Basic: What experimental controls are critical when assessing this compound’s impact on thrombopoiesis?

Answer:

  • Negative controls : Untreated cultures with matched media/DMSO concentrations to rule out solvent effects .
  • Positive controls : Compounds with known PPF inhibition (e.g., Rho/Rac/CDC42 pathway inhibitors like blebbistatin) to benchmark response magnitude .
  • Viability controls : Daily Trypan blue exclusion tests during dose optimization (e.g., cell death <5% at ≤50 µM) .

Advanced: What molecular pathways, beyond MLC2 phosphorylation, might explain this compound’s dual effects on megakaryocyte maturation and PPF?

Answer:
Transcriptomic and proteomic approaches are required to identify complementary pathways:

  • RNA sequencing : Compare expression of NF-E2, RUNX1, and RAB27B GTPase in treated vs. untreated cells to detect transcriptional dysregulation .
  • Kinase profiling : Screen for off-target kinase inhibition (e.g., JAK-STAT or MAPK pathways) using phospho-specific antibodies or activity-based probes .
  • CRISPR-Cas9 knockout models : Validate candidate genes (e.g., β1-tubulin) in megakaryocyte lines to assess functional redundancy .

Basic: How should researchers handle and prepare this compound for in vitro studies to ensure reproducibility?

Answer:

  • Storage : Lyophilized powder at –20°C, reconstituted in DMSO (≤0.1% final concentration) to prevent solvent toxicity .
  • Dose calibration : Validate stock concentration via HPLC-UV (e.g., C18 column, 254 nm) and confirm stability in culture media over 72 hours .
  • Safety protocols : Use impermeable gloves (nitrile), sealed goggles, and fume hoods per OSHA HCS standards .

Advanced: What statistical methods are optimal for analyzing time-course PPF inhibition data with this compound?

Answer:

  • Longitudinal mixed-effects models : Account for repeated measures (e.g., PPF counts at 24, 48, 72, 96 hours) and inter-donor variability .
  • Non-linear regression : Fit dose-response curves (e.g., log[inhibitor] vs. normalized PPF %) using four-parameter logistic models (GraphPad Prism) .
  • Post-hoc tests : Apply Bonferroni correction for multiple comparisons between treatment groups .

Basic: What in vitro models best replicate human megakaryocyte physiology for testing this compound?

Answer:

  • Primary cell systems : Cord blood-derived CD34+ cells cultured with thrombopoietin (TPO) and stem cell factor (SCF) for 12–14 days .
  • Immortalized lines : DAMI or Meg-01 cells, though limited in PPF capacity compared to primary cells .
  • 3D microfluidic platforms : Mimic bone marrow niches using fibrinogen-coated matrices to study adhesion-dependent PPF .

Advanced: How can researchers integrate multi-omics data to map this compound’s off-target effects?

Answer:

  • Proteomics : TMT-labeled LC-MS/MS to quantify changes in >5,000 proteins post-treatment (e.g., altered RhoGDIα or cofilin levels) .
  • Metabolomics : NMR or LC-HRMS to detect shifts in adenine nucleotides or arachidonic acid metabolites linked to platelet dysfunction .
  • Network pharmacology : Use STRING or KEGG databases to overlay omics data and predict secondary targets (e.g., PDE3A inhibition) .

Basic: What are the ethical and feasibility considerations when proposing animal models for this compound studies?

Answer:

  • Species selection : Mice with humanized thrombopoietin receptors (c-Mpl) to improve translational relevance .
  • Dose extrapolation : Allometric scaling from in vitro IC50 (e.g., 50 µM) to mg/kg dosing, adjusted for plasma protein binding .
  • Ethical compliance : Follow ARRIVE guidelines for platelet-count monitoring and humane endpoints (e.g., >30% weight loss) .

Advanced: How can computational modeling predict structure-activity relationships (SAR) for this compound analogs?

Answer:

  • Molecular docking : Simulate binding to myosin II ATPase domains (PDB: 1MMD) using AutoDock Vina to prioritize analogs with lower ∆G values .
  • QSAR models : Train random forest algorithms on existing IC50 data (e.g., PPF inhibition) to predict novel substituents at the 3-hydroxy position .
  • MD simulations : Analyze ligand-receptor stability over 100 ns trajectories (GROMACS) to assess analog binding kinetics .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。